

Application Notes & Protocols: Efficacy Testing of Crisugabalin in In Vivo Rodent Models

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Compound of Interest

Compound Name: Crisugabalin

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Introduction

Crisugabalin (also known as HSK16149) is a novel gabapentinoid designed for the treatment of chronic pain. As a third-generation calcium channel modulator, it exhibits a unique tricyclic cage-like structure, contributing to its high selectivity and affinity for the $\alpha 2\delta$ -1 subunit of voltage-gated calcium channels.[1] This binding affinity is reported to be 23 times greater than that of pregabalin.[1][2]

The primary mechanism of action for **Crisugabalin**, like other gabapentinoids, involves binding to the $\alpha 2\delta$ -1 subunit of presynaptic voltage-gated calcium channels.[3][4] This action modulates calcium influx into neurons, which in turn reduces the release of excitatory neurotransmitters such as glutamate and substance P.[3][4] This dampening of excessive neuronal excitability is believed to be the basis for its analgesic effects.[3][4] Preclinical studies have demonstrated that **Crisugabalin** has a wider therapeutic index and a better safety profile, with significantly lower brain penetration compared to pregabalin, potentially minimizing central nervous system (CNS) side effects.[2][5]

In vivo rodent models are indispensable for the preclinical evaluation of new analgesic agents like **Crisugabalin**. These models mimic the symptoms of human chronic pain conditions, allowing for the assessment of efficacy and the elucidation of mechanisms of action. This document provides detailed application notes and protocols for utilizing key rodent models in the efficacy testing of **Crisugabalin**.

Key In Vivo Rodent Models for Crisugabalin Efficacy Testing

Several well-established rodent models are suitable for evaluating the analgesic potential of **Crisugabalin** across different chronic pain states.

Neuropathic Pain Models:

- **Chronic Constriction Injury (CCI) Model:** This model involves loose ligation of the sciatic nerve, leading to inflammation and nerve compression that mimics traumatic neuropathy. It is characterized by the development of mechanical allodynia and thermal hyperalgesia.
- **Streptozotocin (STZ)-Induced Diabetic Neuropathy Model:** This is a model of painful diabetic peripheral neuropathy (DPNP). A single high-dose injection of STZ destroys pancreatic β -cells, inducing hyperglycemia and subsequently leading to the development of neuropathic pain symptoms.[\[6\]](#)

Fibromyalgia-like Pain Models:

- **Intermittent Cold Stress (ICS) Model:** This model induces a state of widespread pain sensitivity, a key feature of fibromyalgia, through repeated exposure to cold stress.[\[7\]](#)
- **Reserpine-Induced Myalgia (RIM) Model:** This model uses reserpine to deplete biogenic amines, leading to generalized muscle pain and hyperalgesia, which are characteristic symptoms of fibromyalgia.

Experimental Protocols

General Procedures

- **Animal Handling and Acclimatization:** All animal procedures should be conducted in accordance with institutional and national animal welfare guidelines. Rodents (typically male Sprague-Dawley rats or C57BL/6 mice) should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be allowed to acclimatize to the housing facilities for at least one week and to the testing environment for several days before the start of any experiment.

- **Drug Preparation and Administration:** **Crisugabalin** and other test compounds are typically dissolved in a suitable vehicle (e.g., saline, distilled water) and administered orally (p.o.) via gavage or intraperitoneally (i.p.). Dosing volumes should be calculated based on the animal's body weight.
- **Ethical Considerations:** All surgical procedures should be performed under appropriate anesthesia. Post-operative care, including analgesia and monitoring for signs of distress, is crucial. Humane endpoints should be clearly defined.

Neuropathic Pain Model Protocols

3.2.1. Chronic Constriction Injury (CCI) Model Protocol

- **Anesthesia:** Anesthetize the rodent using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
- **Surgical Procedure:**
 - Make an incision on the lateral side of the mid-thigh to expose the common sciatic nerve.
 - Carefully dissect the nerve from the surrounding connective tissue.
 - Proximal to the sciatic trifurcation, place four loose ligatures (e.g., 4-0 chromic gut) around the nerve with approximately 1 mm spacing between them. The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.
 - Close the muscle and skin layers with sutures.
- **Post-operative Care:** Administer post-operative analgesics and monitor the animal for recovery.
- **Behavioral Testing (Mechanical Allodynia - Von Frey Test):**
 - Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.
 - Apply calibrated von Frey filaments of increasing stiffness to the mid-plantar surface of the ipsilateral (injured) hind paw.

- A positive response is noted as a sharp withdrawal, flinching, or licking of the paw.
- Determine the 50% paw withdrawal threshold (PWT) using the up-down method. Testing is typically performed before surgery (baseline) and at various time points post-surgery (e.g., days 7, 14, 21).
- Behavioral Testing (Thermal Hyperalgesia - Hargreaves Test):
 - Place the animal in a glass-floored chamber and allow it to acclimate.
 - Position a radiant heat source under the glass floor, targeting the mid-plantar surface of the ipsilateral hind paw.
 - Measure the latency for the animal to withdraw its paw from the heat stimulus. A cut-off time (e.g., 20-35 seconds) should be used to prevent tissue damage.
- **Crisugabalin** Treatment Regimen: Administer **Crisugabalin** or vehicle at desired doses and time points relative to behavioral testing. Assess the reversal of mechanical allodynia and thermal hyperalgesia.

3.2.2. Streptozotocin (STZ)-Induced Diabetic Neuropathy Model Protocol

- Induction of Diabetes:
 - Fast the animals overnight.
 - Administer a single intraperitoneal injection of STZ (e.g., 50-65 mg/kg in rats) dissolved in cold citrate buffer (pH 4.5).
 - Return the animals to their home cages with free access to food and water.
- Confirmation of Diabetes:
 - Monitor blood glucose levels from tail vein blood samples 48-72 hours after STZ injection and periodically thereafter.
 - Animals with blood glucose levels above a predetermined threshold (e.g., >250 mg/dL) are considered diabetic and included in the study.

- Development of Neuropathy: Allow several weeks (e.g., 2-4 weeks) for the development of neuropathic pain symptoms.
- Behavioral Testing: Perform the von Frey and Hargreaves tests as described in the CCI model protocol to assess mechanical allodynia and thermal hyperalgesia.
- **Crisugabalin** Treatment Regimen: Administer **Crisugabalin** or vehicle to diabetic animals and evaluate its effect on paw withdrawal thresholds and latencies.

Fibromyalgia-like Pain Model Protocol

3.3.1. Reserpine-Induced Myalgia (RIM) Model Protocol

- Induction of Myalgia: Administer reserpine (e.g., 1 mg/kg, s.c.) once daily for three consecutive days.[3]
- Development of Pain Symptoms: Widespread pain and hyperalgesia typically develop within a few days after the last reserpine injection.
- Behavioral Testing (Muscle Hyperalgesia - Pressure Application Measurement):
 - Use a pressure application measurement (PAM) device or a digital force gauge with a suitable probe.
 - Apply a gradually increasing pressure to the belly of a hind limb muscle (e.g., gastrocnemius).
 - Record the pressure at which the animal vocalizes or shows a withdrawal response. This is the muscle withdrawal threshold.
- Behavioral Testing (Mechanical Allodynia): The von Frey test can also be used to assess cutaneous mechanical allodynia in this model.
- **Crisugabalin** Treatment Regimen: Administer **Crisugabalin** or vehicle and assess its ability to reverse muscle hyperalgesia and mechanical allodynia.

Data Presentation: Summary of Quantitative Efficacy Data

The following tables summarize the reported efficacy of **Crisugabalin** (HSK16149) in preclinical rodent models.

Table 1: Efficacy of **Crisugabalin** in the Rat Chronic Constriction Injury (CCI) Model

Treatment Group	Dose (mg/kg, p.o.)	Paw Withdrawal Threshold (g)	% Reversal of Allodynia
Sham	Vehicle	~15 g	N/A
CCI + Vehicle	Vehicle	~2-4 g	0%
CCI + Crisugabalin	3	Increased	Significant
CCI + Crisugabalin	10	Increased	Significant
CCI + Crisugabalin	30	Increased	Significant
CCI + Pregabalin	30	Increased	Significant
CCI + Pregabalin	100	Increased	Significant

Note: Data are synthesized from published findings.^[3] The minimum effective dose (MED) of **Crisugabalin** was 10 mg/kg, which showed efficacy similar to 30 mg/kg of pregabalin.^[3]

Table 2: Efficacy of **Crisugabalin** in the Rat Streptozotocin (STZ)-Induced Diabetic Neuropathy Model

Treatment Group	Dose (mg/kg, p.o.)	Paw Withdrawal Threshold (g)	Duration of Effect
STZ + Vehicle	Vehicle	Decreased	N/A
STZ + Crisugabalin	3	Increased	-
STZ + Crisugabalin	10	Increased	-
STZ + Crisugabalin	30	Increased	Up to 24 hours
STZ + Pregabalin	30	Increased	Up to 12 hours

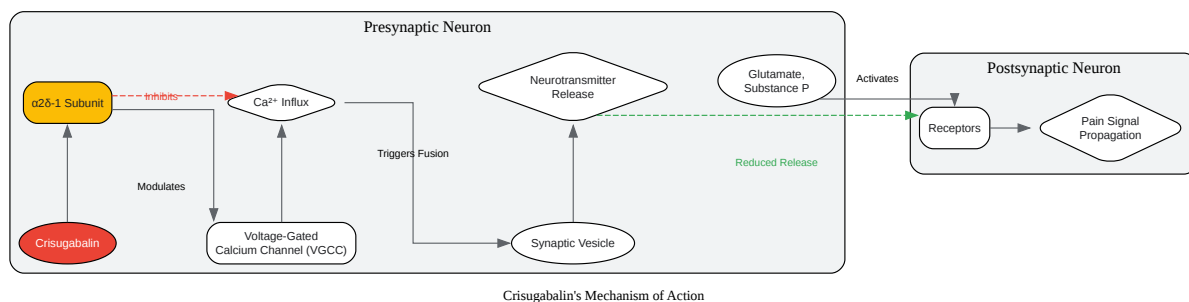
Note: Data are synthesized from published findings.[3] **Crisugabalin** demonstrated a longer duration of action compared to pregabalin at the same dose.[3]

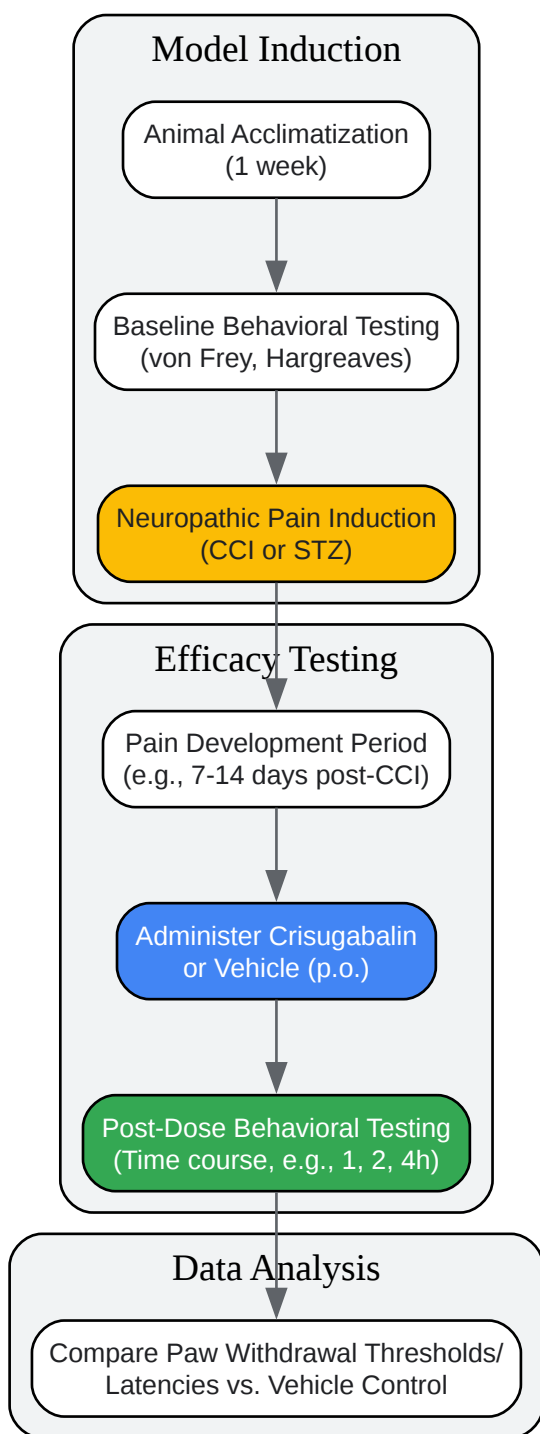
Table 3: Efficacy of **Crisugabalin** in a Mouse Fibromyalgia-like Pain Model (Intermittent Cold Stress)

Treatment Group	Dose (mg/kg, p.o.)	Paw Withdrawal Latency (s)	Effect on Mechanical Allodynia
ICS + Vehicle	Vehicle	Decreased	Present
ICS + Crisugabalin	3	Increased	Inhibited
ICS + Crisugabalin	10	Increased	Inhibited
ICS + Crisugabalin	30	Increased	Inhibited

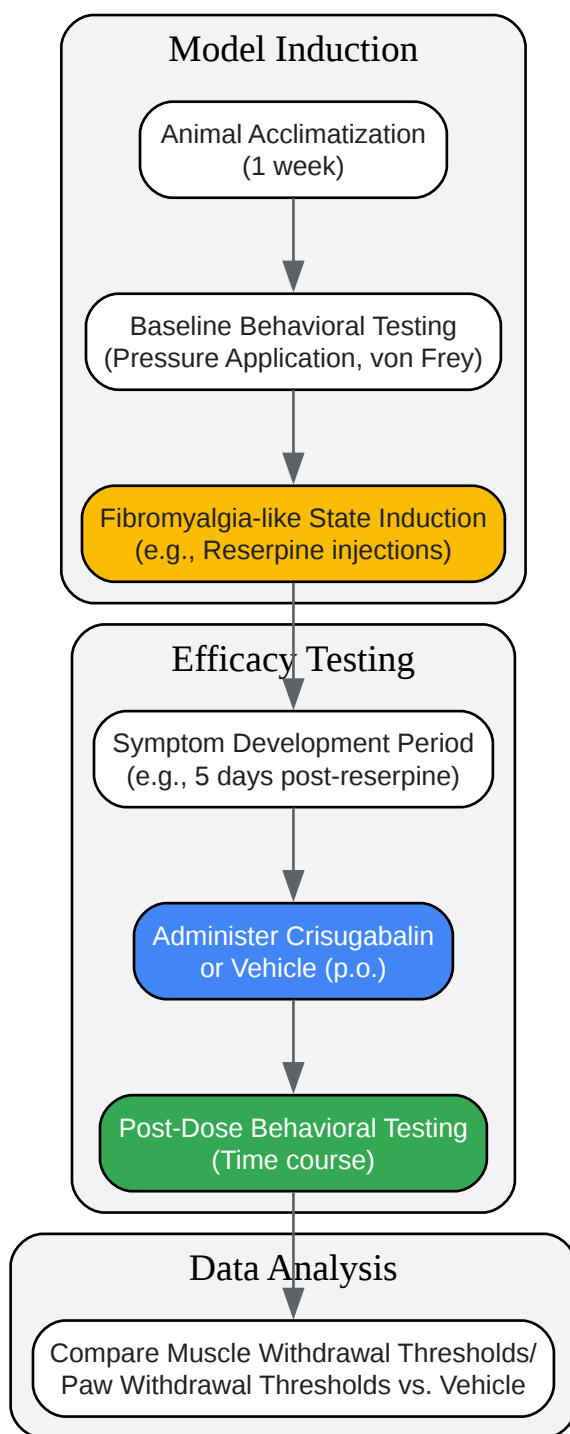
Note: Data are synthesized from published findings.[3] **Crisugabalin** demonstrated a dose-dependent inhibition of mechanical allodynia in this model.[3]

Signaling Pathways and Experimental Workflow Diagrams





Experimental Workflow for Neuropathic Pain Models



Experimental Workflow for Fibromyalgia-like Models

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